molecular formula C14H11ClN2O2S B4387067 1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide

Cat. No.: B4387067
M. Wt: 306.8 g/mol
InChI Key: GRFPNGTZFKAEIY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methylene bridge, which is further connected to a 2-chlorophenyl and a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzyl chloride with 4-cyanobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions.

    Industrial Chemistry: The compound is explored for its utility in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The nitrile group can participate in interactions with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(4-nitrophenyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(4-aminophenyl)methanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide is unique due to the presence of both a nitrile and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-14-4-2-1-3-12(14)10-20(18,19)17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFPNGTZFKAEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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